molecular formula C24H17F3O4 B11986649 7-(benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

7-(benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B11986649
M. Wt: 426.4 g/mol
InChI Key: PQWDTJVOJZGZHQ-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by its complex structure, which includes a benzyloxy group, a methyl group, a phenoxy group, and a trifluoromethyl group attached to a chromen-4-one core. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Pechmann condensation, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst to form the chromen-4-one core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy, phenoxy, or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.

Scientific Research Applications

7-(Benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a probe in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is metabolized primarily by cytochrome P450 isozymes CYP1A2 and CYP3A4 . These enzymes catalyze the O-dealkylation reaction, leading to the formation of active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-8-methyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the combination of its functional groups, which impart specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C24H17F3O4

Molecular Weight

426.4 g/mol

IUPAC Name

8-methyl-3-phenoxy-7-phenylmethoxy-2-(trifluoromethyl)chromen-4-one

InChI

InChI=1S/C24H17F3O4/c1-15-19(29-14-16-8-4-2-5-9-16)13-12-18-20(28)22(30-17-10-6-3-7-11-17)23(24(25,26)27)31-21(15)18/h2-13H,14H2,1H3

InChI Key

PQWDTJVOJZGZHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F)OCC4=CC=CC=C4

Origin of Product

United States

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